4-Azidotetrafluoroaniline
Description
Significance of Fluorine in Organic Chemistry and Medicinal Chemistry
Fluorine's high electronegativity and small atomic size, comparable to that of hydrogen, allow for its strategic incorporation into organic molecules to modulate their properties. numberanalytics.comtandfonline.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites prone to enzymatic degradation, alter the acidity or basicity of functional groups to improve pharmacokinetic profiles, and influence molecular conformation to optimize binding affinity with biological targets. bohrium.comlew.ro It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. tandfonline.com The C-F bond is exceptionally strong, which often contributes to the increased stability of fluorinated compounds. acs.org The use of fluorine has become a routine strategy in drug discovery to refine the properties of lead compounds. tandfonline.combohrium.com
Overview of Azide (B81097) Chemistry in Synthesis and Material Science
The azide functional group (N₃) is a high-energy moiety that has found extensive use in organic synthesis. baseclick.eu Despite their energetic nature, organic azides exhibit remarkable stability under many reaction conditions and react selectively with a limited number of functional groups. baseclick.eu One of the most prominent reactions involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of triazoles. nih.govajgreenchem.com This reaction is widely employed in drug discovery, material science, and nanotechnology. ajgreenchem.comresearchgate.net Furthermore, the photolytic or thermal decomposition of azides generates highly reactive nitrenes, which can undergo a variety of transformations, including C-H bond insertion and ring-expansion reactions. nih.gov This reactivity is harnessed in material science for applications such as polymer crosslinking. nih.gov
Historical Context of Fluorinated Organic Azides as Research Subjects
The investigation of fluorine-containing molecules began to gain significant traction in the mid-20th century. tandfonline.com The synthesis and study of fluorinated organic azides represent a convergence of these two important areas of chemistry. Perfluorophenyl azides, in particular, have been extensively utilized as photoaffinity probes in biochemistry and molecular biology to elucidate protein structure and function. google.com The development of new synthetic methodologies has made a wider range of fluorinated azides accessible for research. researchgate.netsemanticscholar.org While initially considered chemical curiosities, fluorinated azides have proven to be valuable reagents for synthesizing novel nitrogen-containing heterocycles and other complex molecules. beilstein-institut.de
Rationale for Focused Investigation of 4-Azidotetrafluoroaniline
This compound stands out as a particularly interesting subject for focused investigation due to its unique combination of a photoreactive azide group, an electron-deficient tetrafluorinated aromatic ring, and a nucleophilic aniline (B41778) functional group. This trifecta of features makes it a versatile tool for a variety of chemical applications.
The presence of the tetrafluorophenyl ring enhances the electrophilicity of the azide, influencing its reactivity in cycloaddition reactions. acs.org Upon photolysis, fluorinated aryl azides like this compound generate singlet nitrenes that are highly efficient in C-H insertion reactions, making them excellent photoaffinity labeling agents. google.comacs.org The aniline group provides a convenient handle for further chemical modification, allowing for the synthesis of heterobifunctional reagents. acs.org For instance, derivatives of this compound have been prepared to serve as crosslinking agents to study interactions between biomolecules. google.com The compound's distinct properties, stemming from its specific arrangement of functional groups, warrant a detailed examination of its synthesis, characteristics, and applications in chemical research.
Detailed Research Findings on this compound
Synthesis and Characterization
The physical properties of this compound have been characterized, revealing it to be a crystalline solid.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₂F₄N₄ | guidechem.com |
| Appearance | Golden crystals / White crystalline powder | google.comlookchem.com |
| Melting Point | 68-71 °C / >60°C (decomposes) | google.comguidechem.comlookchem.com |
Applications in Chemical Research
The primary application of this compound stems from its utility as a photoaffinity reagent. acs.org Upon irradiation with UV light, it forms a highly reactive singlet nitrene that can insert into C-H bonds, allowing for the covalent labeling of binding partners. google.comacs.org
Furthermore, the aniline functional group can be readily derivatized to create heterobifunctional crosslinking agents. For example, N-iodo-acetamido-4-tetrafluoroaniline azide and 1-(this compound)-dansylsulfonamide have been synthesized. google.com These derivatives possess both a photoactivatable azide and a chemically reactive group, enabling the study of spatial relationships within and between biomolecules. google.com
Compound Nomenclature
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Azidotetrafluorobenzoic acid |
| 4-Azidotetrafluorobenzoyl chloride |
| Pentafluoronitrobenzene |
| 4-Azidotetrafluoronitrobenzene |
| 1,4-Diaminotetrafluorobenzene |
| N-iodo-acetamido-4-tetrafluoroaniline azide |
| 1-(this compound)-dansylsulfonamide |
| 2-methyl-2-propanol |
| 2-(trimethylsilyl)ethanol |
| Benzoic acid |
| PCl₅ |
| NaN₃ |
| FMOC-Cl |
| Pyridine |
| TFA |
| NaNO₂ |
| Piperidine (B6355638) |
| Cyclohexylamine |
| Azobenzene |
| Iodoacetamide |
| Dansyl derivative |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N4/c7-1-3(9)6(13-14-12)4(10)2(8)5(1)11/h11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIIUJTWGUHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393094 | |
| Record name | 4-AZIDOTETRAFLUOROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294187-78-3 | |
| Record name | 4-AZIDOTETRAFLUOROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Azidotetrafluoroaniline
Strategies for Introducing Azido (B1232118) and Fluoro Moieties
The introduction of the critical azido and fluoro functionalities onto the aniline (B41778) framework requires specialized synthetic techniques. The high degree of fluorination on the benzene (B151609) ring influences the reactivity and necessitates specific approaches to achieve the desired 4-azido substitution pattern.
A successful route to 4-azidotetrafluoroaniline employs a modified Curtius rearrangement. acs.orgresearchgate.net This classical reaction, which involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, is adapted to accommodate the fluorinated substrate. acs.orgwikipedia.org The strategy hinges on the initial synthesis of 4-azidotetrafluorobenzoic acid, which serves as the precursor for the rearrangement. google.com
The core of this methodology is the generation of an isocyanate intermediate. The process begins with the conversion of 4-azidotetrafluorobenzoic acid into its more reactive acid chloride, typically using phosphorus pentachloride (PCl₅). acs.orggoogle.com This acid chloride is then reacted with sodium azide in an acetone (B3395972)/water mixture to form the corresponding acyl azide. acs.org
The crucial step is the thermal rearrangement of the crude acyl azide in an anhydrous solvent like benzene. Heating causes the acyl azide to lose nitrogen gas (N₂) and rearrange to form a highly reactive tetrafluoro-4-azidophenyl isocyanate intermediate. acs.org This isocyanate is not isolated but is immediately trapped in situ by a suitable nucleophile to prevent unwanted side reactions. acs.orgresearchgate.net
To control the reactivity of the isocyanate intermediate and facilitate purification, it is trapped with alcohols to form stable, isolable carbamate (B1207046) derivatives. acs.orggoogle.com Commonly used trapping agents include 2-methyl-2-propanol (tert-butanol) or 2-(trimethylsilyl)ethanol. acs.orgresearchgate.net The addition of these alcohols to the isocyanate yields the corresponding tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protected anilines, respectively. acs.org
These carbamates are stable crystalline solids that can be purified by flash chromatography. acs.org The final step is the deprotection of the carbamate to liberate the free amine. The acid-labile Boc group is removed using hydrogen chloride in acetic acid, while the Teoc group requires trifluoroacetic acid for cleavage, ultimately affording pure this compound. acs.org
Table 1: Key Steps in the Modified Curtius Rearrangement Synthesis
| Step | Reactants | Reagents | Product | Yield |
| 1 | 4-Azidotetrafluorobenzoic acid | PCl₅, then NaN₃ | 4-Azidotetrafluorobenzoyl azide | Not isolated |
| 2 | 4-Azidotetrafluorobenzoyl azide | Heat (70°C in benzene) | Tetrafluoro-4-azidophenyl isocyanate | Intermediate |
| 3 | Isocyanate intermediate | 2-Methyl-2-propanol or 2-(Trimethylsilyl)ethanol | Stable carbamate derivative | 76-88% acs.org |
| 4 | Carbamate derivative | HCl/AcOH or TFA | This compound | 83-86% acs.org |
An alternative and efficient pathway to this compound starts from a commercially available, highly fluorinated precursor, pentafluoronitrobenzene. acs.orggoogle.com This multi-step route relies on a key nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on an aromatic ring that is activated by electron-withdrawing groups, such as the nitro group and the fluorine atoms themselves. libretexts.orgnptel.ac.in
The synthesis commences with the azidation of pentafluoronitrobenzene. acs.org The reaction with sodium azide in a mixture of acetone and water leads to the regioselective substitution of the fluoride at the para-position relative to the electron-withdrawing nitro group, yielding 4-azidotetrafluoronitrobenzene with high efficiency. acs.orggoogle.com
This nitro-azido intermediate then undergoes a series of transformations. First, the nitro group is reduced to an amine, commonly using tin(II) chloride and hydrochloric acid (Sn/HCl), to produce 1,4-diaminotetrafluorobenzene. acs.orgresearchgate.net To differentiate between the two amino groups, a selective protection step is carried out. One amino group is protected with the fluorenylmethoxycarbonyl (FMOC) group. acs.org The remaining free amino group is then converted to an azide through diazotization with sodium nitrite (B80452) in the presence of trifluoroacetic acid, followed by treatment with sodium azide. acs.orgresearchgate.net The final step is the removal of the base-labile FMOC protecting group with piperidine (B6355638) to furnish the target molecule, this compound. acs.org
Table 2: Stepwise Synthesis via SNAr of Pentafluoronitrobenzene
| Step | Starting Material | Reagents | Product | Yield |
| 1 | Pentafluoronitrobenzene | NaN₃, Acetone/H₂O | 4-Azidotetrafluoronitrobenzene | 93% acs.org |
| 2 | 4-Azidotetrafluoronitrobenzene | Sn/HCl | 1,4-Diaminotetrafluorobenzene | 85% acs.org |
| 3 | 1,4-Diaminotetrafluorobenzene | FMOC-Cl, Pyridine | Mono-FMOC protected diamine | 92% acs.org |
| 4 | Mono-FMOC protected diamine | TFA/NaNO₂, NaN₃ | FMOC-protected this compound | 87% acs.org |
| 5 | FMOC-protected this compound | Piperidine | This compound | 93% acs.org |
Formation and Trapping of Isocyanate Intermediates
Advanced Synthetic Techniques and Considerations
Microwave-Assisted Synthesis in Aromatic Azide Preparation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the preparation of aryl azides, particularly through nucleophilic aromatic substitution (SNAr) reactions, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. researchgate.netresearchgate.netacs.org This technique is effective for synthesizing nitrophenyl and fluorophenyl azides. researchgate.netresearchgate.net The reaction of halogenated benzenes with sodium azide can be performed under microwave irradiation at temperatures between 50°C and 70°C, providing the desired aryl azides rapidly. researchgate.net The use of water as a solvent in microwave-promoted nucleophilic substitutions further enhances the green credentials of this methodology. acs.org
Catalytic Methods for Azidation Reactions
Transition metal catalysis provides efficient and selective pathways for the formation of carbon-nitrogen bonds, which are central to the synthesis of aryl azides.
Copper-catalyzed methods are widely used for the azidation of aryl halides. mdpi.com These reactions, often referred to as Ullmann-type couplings, can be performed under relatively mild conditions. A common catalytic system involves a copper(I) source, such as copper(I) iodide (CuI), paired with a ligand. Ligands like L-proline and N,N'-dimethylethylenediamine have proven effective in promoting the coupling of aryl halides with sodium azide. mdpi.comkoreascience.kr For instance, the combination of CuI and N,N'-dimethylethylenediamine in DMSO under microwave irradiation allows for the rapid and selective azidation of aryl iodides. koreascience.kr The synthesis of polyfluoroaryl azides can also be achieved from polyfluoroaryl boronic acids via a copper(II)-catalyzed Chan-Lam coupling with sodium azide. rsc.org
Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for C-N bond formation. Iron-catalyzed azidation reactions often proceed through radical mechanisms. mdpi.comepfl.ch For example, the azidation of benzylic C(sp³)–H bonds can be achieved using an iron catalyst, trimethylsilyl (B98337) azide (TMSN₃) as the azide source, and an oxidant. epfl.ch Mechanistic studies on the iron-catalyzed azidation of alkyl C(sp³)–H bonds indicate that the reaction can proceed via the formation of an alkyl radical, which is then trapped by an iron(III)-azide complex. nih.gov This approach allows for the direct functionalization of C-H bonds, offering a highly atom-economical route to organic azides. nih.govyoutube.com Nonheme iron enzymes have also been engineered to catalyze enantioselective alkene trifluoromethyl azidation, showcasing the potential for biocatalytic radical C-N bond formation. chemrxiv.org
Palladium catalysis is a versatile tool for forming aryl azides from aryl halides. mdpi.com Palladium(0) catalysts, such as those generated from Pd(PPh₃)₄, are effective for the azidation of allylic esters using trimethylsilyl azide. mdpi.com More recently, palladium-catalyzed cascade reactions have been developed for the synthesis of other nitrogen-containing compounds starting from aryl halides and sodium azide. For example, a cascade azidation/carbonylation of aryl halides can produce amides in a one-pot process. nih.gov The reaction of primary azides with Pd(OAc)₂ has been shown to be an expedient method for synthesizing nitriles and imines, avoiding the need to isolate the intermediate azide when starting from the corresponding bromide. nih.gov
Iron-Catalyzed Azidation
Diastereoselective Fluorination of Allylic Azides in Synthesis of Related Compounds
The synthesis of complex molecules containing both fluorine atoms and azide groups often requires precise control over stereochemistry. A notable advancement in this area is the diastereoselective 1,3-difluorination of allylic azides. This transformation can be achieved using hypervalent iodine reagents in combination with a nucleophilic fluoride source like Olah's reagent (a pyridine-HF complex). chinesechemsoc.orgchinesechemsoc.org
This reaction allows for the synthesis of 1,3-difluoro-2-azides with three contiguous stereocenters with high diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org Computational studies and experimental evidence suggest that the azide group plays a crucial dual role in the reaction mechanism. It acts as a directing group by coordinating to the iodine(III) species, which guides the facial-selective delivery of the first fluorine atom. Subsequently, the azide group itself migrates, enabling the introduction of the second fluorine atom. chinesechemsoc.orgchinesechemsoc.org This substrate-controlled approach highlights the sophisticated strategies available for constructing stereochemically complex organofluorine compounds that are related to this compound by the simultaneous presence of fluoro and azido functionalities. chinesechemsoc.org
Reactivity and Mechanistic Investigations of 4 Azidotetrafluoroaniline
Reactivity of the Azido (B1232118) Group in Fluorinated Aromatic Systems
The azido group (–N₃) in 4-Azidotetrafluoroaniline is a cornerstone of its chemical behavior. The presence of the electron-withdrawing tetrafluorinated phenyl ring enhances the electrophilic character of the azide (B81097), influencing its stability and reactivity. nih.gov Perfluorinated aryl azides (PFAAs), such as this compound, are known for their ability to undergo conversion to highly reactive nitrenes through either heat or light. nih.gov They are also noted for their relative thermal stability compared to other organic azides. nih.gov
Thermolysis and Photolysis for Nitrene Generation
A primary reaction pathway for this compound involves the extrusion of nitrogen gas (N₂) upon thermolysis (heating) or photolysis (irradiation with light) to generate a highly reactive intermediate known as a perfluoroaryl nitrene. nih.govdiva-portal.org This process is a common and effective method for producing nitrenes, which are key to various subsequent reactions. nih.govnih.gov
The generation of nitrenes from perfluorinated aryl azides can be initiated by either thermal or photochemical means. acs.org Phenyl azides, upon photo- or thermolytic activation, form these reactive nitrenes which can rapidly rearrange. acs.org The choice between photolysis and thermolysis can sometimes influence the reaction pathway and the nature of the products formed. nih.gov
Once generated, perfluorinated aryl nitrenes can undergo a variety of reactions, one of the most significant being intramolecular insertion. If a suitable C-H bond is present within the same molecule, the nitrene can insert into it, leading to the formation of a new N-heterocycle. diva-portal.org This type of reaction is an efficient way to construct complex cyclic structures. diva-portal.orgworktribe.com
The intramolecular C-H insertion of perfluorinated aryl nitrenes is considered an attractive alternative to other azide reactions for specific applications, such as mediating fluorescence switch events. diva-portal.org The efficiency and regioselectivity of these insertion reactions can be influenced by the specific structure of the starting azide and the reaction conditions.
Perfluorinated aryl nitrenes exhibit distinct reactivity compared to their non-fluorinated counterparts. The fluorine atoms significantly influence the electronic properties of the nitrene, making it more electrophilic. nih.gov These nitrenes can exist in either a singlet or a triplet spin state, with each state demonstrating different reactivity patterns. nih.gov While the singlet nitrene can lead to N-centered covalent adducts, it can also undergo intersystem crossing to the more stable triplet state. nih.gov
The reactivity of perfluorinated aryl nitrenes has been harnessed for various synthetic applications, including the functionalization of materials and surfaces and for photoaffinity labeling. nih.govdiva-portal.org Their reactions are not limited to C-H insertion; they can also react with a range of other functional groups, including alkenes and sulfides. nih.gov For instance, the reaction of perfluorinated phenylnitrene with dimethyl sulfoxide (B87167) (DMSO) has been observed. acs.org
Intramolecular Insertion Reactions (e.g., C–H insertion)
Denitrogenation Reactions
Denitrogenation, the loss of a dinitrogen molecule (N₂), is the fundamental step in the conversion of azides to nitrenes. diva-portal.orgwikipedia.org This process can be triggered by heat or light and is a key feature of azide chemistry. nih.gov In the case of this compound, this reaction leads to the formation of the corresponding tetrafluoroanilino nitrene.
The expulsion of N₂ from an azide is a thermodynamically favorable process that drives many of the reactions involving this functional group. wikipedia.org This tendency to release nitrogen is exploited in numerous synthetic methodologies beyond nitrene generation, such as the Staudinger ligation and the Curtius rearrangement. nih.govwikipedia.org
Cycloaddition Reactions
Beyond nitrene chemistry, the azido group of this compound can participate directly in cycloaddition reactions without the loss of nitrogen.
1,3-Dipolar Cycloadditions (Click Chemistry)
The azide functional group is a classic 1,3-dipole and can react with various dipolarophiles (such as alkenes and alkynes) in what is known as a Huisgen 1,3-dipolar cycloaddition to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This type of reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org
Perfluorinated aryl azides (PFAAs) like this compound show enhanced reactivity in these cycloadditions compared to non-fluorinated phenyl azide. nih.gov The electron-withdrawing nature of the perfluorinated ring lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), leading to stronger orbital interactions with the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and accelerating the reaction rate. nih.gov For instance, PFAAs undergo [3+2] cycloadditions with enamines at rates up to four orders of magnitude faster than phenyl azide. nih.gov
The copper(I)-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is a particularly prominent example of a click reaction, leading specifically to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org While not all 1,3-dipolar cycloadditions are considered click reactions, those that are rapid, efficient, and occur under mild conditions, often in water, fit the criteria. researchgate.net The enhanced reactivity of PFAAs makes them excellent candidates for such transformations, expanding the toolkit for applications like surface functionalization and bioconjugation. nih.gov
Regioselectivity and Diastereoselectivity in Cycloadditions
Rhodium(II)-Catalyzed Transannulation with Nitriles
1,2,3-Triazoles, particularly N-sulfonyl-1,2,3-triazoles, can undergo a rhodium(II)-catalyzed transannulation reaction with nitriles to form imidazoles. nih.govnih.govorganic-chemistry.org This reaction proceeds through the formation of a rhodium iminocarbenoid intermediate. nih.govnih.gov The rhodium catalyst facilitates the extrusion of dinitrogen from the triazole ring, generating the reactive carbene species. rsc.org This intermediate then undergoes a [3+2] cycloaddition with the nitrile to afford the imidazole (B134444) ring system. rsc.org
The reaction conditions typically involve heating the N-sulfonyl-1,2,3-triazole and the nitrile in the presence of a rhodium(II) catalyst, such as rhodium(II) octanoate (B1194180) or rhodium(II) acetate. nih.govrsc.org The reaction can be performed under conventional heating or microwave irradiation. organic-chemistry.orgthieme-connect.com This methodology provides a versatile route to a variety of substituted imidazoles. nih.govorganic-chemistry.org While the initial research has focused on N-sulfonyl triazoles, similar reactivity could potentially be explored for triazoles derived from this compound, which would lead to N-perfluoroaryl substituted imidazoles. rsc.org
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring
The pentafluorophenyl group of this compound is highly susceptible to nucleophilic aromatic substitution (SNA_r_). diva-portal.org This is due to the strong electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring towards nucleophilic attack. nptel.ac.inwikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluoride (B91410) ion), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product. nptel.ac.in
The substitution generally occurs at the para position relative to the activating group (the azide in this context, although the fluorine atoms themselves are strongly activating). wikipedia.orgresearchgate.net A wide variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols. researchgate.net This reactivity allows for the straightforward introduction of various functional groups onto the perfluoroaromatic ring, making this compound a versatile building block for the synthesis of more complex molecules. diva-portal.orgbeilstein-journals.orgresearchgate.net
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. For a reactive molecule like this compound, computational studies, particularly those employing quantum mechanical methods, can elucidate reaction pathways, characterize the fleeting transition states, and quantify the energetic factors that govern its chemical behavior. These theoretical investigations provide a molecular-level understanding of reactivity, guiding the rational design of new synthetic methodologies and functional molecules.
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure of molecules and predict their properties. nih.gov It offers an excellent compromise between computational cost and accuracy, making it a mainstay for studying reaction mechanisms in organic chemistry. nih.govsumitomo-chem.co.jp In the context of this compound, DFT calculations are crucial for mapping the potential energy surface of its reactions, allowing for the determination of key thermodynamic and kinetic parameters.
The core of this approach involves calculating the total electronic energy of the reactants, products, intermediates, and transition states along a proposed reaction coordinate. sumitomo-chem.co.jp The difference in energy between reactants and products yields the reaction enthalpy (ΔH), while the energy difference between reactants and the highest-energy transition state gives the activation energy (Ea or ΔG‡). sumitomo-chem.co.jpstackexchange.com According to transition state theory, a lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jp
Modern DFT calculations often employ hybrid functionals, such as the widely used B3LYP or PBE0, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation functionals to improve accuracy. uni-muenchen.de The choice of the atomic orbital basis set (e.g., 6-311G**, def2-TZVP) is also critical, as it must be sufficiently large to describe the electron distribution accurately without incurring prohibitive computational expense. nih.gov For reactions in solution, the influence of the solvent is typically approximated using implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model, which can significantly affect the calculated energetics. rsc.org
Computational studies on related azide reactions have demonstrated the utility of DFT in distinguishing between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. rsc.org For this compound, DFT could be used to predict the energetics of its thermal decomposition to a nitrene, its participation in [3+2] cycloadditions, or its nucleophilic aromatic substitution reactions. The calculated energies help rationalize experimental observations and predict how structural modifications to the aniline (B41778) or its reaction partners would influence reactivity. dergipark.org.trchemrxiv.org
| Parameter | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| ΔE | Electronic Energy of Reaction | -35.5 |
| ΔH | Enthalpy of Reaction at 298 K | -34.8 |
| ΔG | Gibbs Free Energy of Reaction at 298 K | -15.2 |
| Ea | Electronic Activation Energy (Barrier) | 15.1 |
| ΔG‡ | Gibbs Free Energy of Activation at 298 K | 25.8 |
Note: The values in Table 1 are illustrative for a generic aryl azide cycloaddition and are based on typical results from DFT studies. rsc.org Specific values for this compound would require dedicated calculations.
Analysis of Orbital Interactions in Cycloadditions
Cycloaddition reactions, particularly the [3+2] cycloaddition between an azide and an alkyne or alkene, are fundamental transformations for the azido group. d-nb.info Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for understanding the feasibility and reactivity in these concerted reactions. numberanalytics.com FMO theory posits that the dominant stabilizing interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. masterorganicchemistry.com
In a [3+2] cycloaddition, the azide acts as the 1,3-dipole. The reaction can be classified based on the relative energies of the frontier orbitals:
Normal-electron-demand: The reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. This occurs when the azide reacts with an electron-poor alkene or alkyne.
Inverse-electron-demand: The reaction is controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction. This is favored when the azide reacts with an electron-rich alkene or alkyne. kharagpurcollege.ac.in
The electronic nature of this compound is heavily influenced by the five strongly electron-withdrawing fluorine atoms on the aromatic ring. These substituents are expected to significantly lower the energy of both the HOMO and LUMO of the molecule compared to a non-fluorinated analogue like phenyl azide. This lowering of orbital energies makes this compound a more electron-deficient dipole. Consequently, it is predicted to be highly reactive in inverse-electron-demand cycloadditions with electron-rich partners (e.g., enamines, ynamines, or norbornene). The interaction between the relatively low-lying LUMO of the azide and the high-energy HOMO of the electron-rich dipolarophile would be strong, leading to a small energy gap (ΔE) and a rapid reaction rate. stereoelectronics.org
Computational chemistry allows for the precise calculation of these orbital energies and the visualization of their shapes, confirming the predictions of FMO theory. libretexts.org Analysis of the orbital coefficients can also explain the regioselectivity of the cycloaddition (e.g., the formation of 1,4- vs. 1,5-disubstituted triazoles), as the new bonds form between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO. masterorganicchemistry.com
| Reaction Type | Interacting Orbitals | Illustrative ΔE (eV) | Expected Reactivity |
|---|---|---|---|
| Normal-Demand | HOMOAzide - LUMOAlkene | ~8.5 | Moderate |
| Inverse-Demand | LUMOAzide - HOMOAlkene | ~7.0 | High |
Note: The values in Table 2 are illustrative. A smaller energy gap (ΔE) generally correlates with higher reactivity for a given orbital interaction. The electron-withdrawing nature of the tetrafluorophenyl group in this compound would lower its LUMO energy, decreasing the inverse-demand ΔE and accelerating the reaction.
Hydrogen Bonding and Catalysis in Azidation Reactions
The reactivity of azides can be significantly modulated by non-covalent interactions, such as hydrogen bonding, and by catalysis. researchgate.net Computational studies are instrumental in revealing the subtle mechanisms by which these factors influence reaction pathways and transition states.
Hydrogen Bonding: The this compound molecule possesses an N-H bond in its aniline moiety, making it a potential hydrogen bond donor. This group could engage in intramolecular hydrogen bonding with one of the nitrogen atoms of the proximal azido group, potentially altering the azide's geometry and electronic properties. More significantly, it can participate in intermolecular hydrogen bonding with solvent molecules or reagents. In certain reactions, hydrogen bonding to the terminal nitrogen of the azide group can enhance its electrophilicity or its dipolar cycloaddition reactivity. mdpi.com Studies on other systems have shown that hydrogen-bond donor catalysts, such as ureas or thioureas, can activate azide anions for nucleophilic attack by forming well-defined hydrogen-bonded complexes. nih.govnih.gov Computational analysis can quantify the strength of these hydrogen bonds and reveal how they stabilize the transition state, thereby lowering the activation barrier. researchgate.net
Catalysis: Transition metals, particularly copper and palladium, are widely used to catalyze reactions of organic azides. mdpi.comdntb.gov.ua For example, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. mdpi.com While the tetrafluorophenyl group might disfavor the formation of a copper acetylide intermediate typically invoked in the CuAAC mechanism, computational studies could explore alternative catalytic cycles. DFT calculations on Cu-catalyzed systems have been used to compare mononuclear versus binuclear copper mechanisms, identify the rate-limiting step (e.g., formation of a copper-acetylide or the subsequent ring-closing step), and explain the role of ligands in modulating catalyst activity. rsc.org
For this compound, computational modeling could investigate how the aniline group or the fluorine atoms might coordinate to a metal center, potentially leading to novel catalytic pathways. For instance, DFT could be used to model the transition state of a palladium-catalyzed C-H azidation or an iron-catalyzed azidation, providing insights into the geometry and energetics of the bond-forming event. mdpi.com These calculations can help rationalize the observed product distribution and guide the development of more efficient and selective catalytic systems. researchgate.net
| Reaction | Condition | Key Interaction | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Nucleophilic Azidation | Uncatalyzed | N/A | 35.0 |
| Nucleophilic Azidation | H-Bond Catalysis | Urea-Azide H-Bonding | 22.5 |
| [3+2] Cycloaddition | Thermal | N/A | 25.8 |
| [3+2] Cycloaddition | Cu(I) Catalysis | Azide-Cu Coordination | 16.0 |
Note: The data presented are representative values from computational studies on model systems to illustrate the significant reduction in activation barriers (ΔG‡) achieved through catalysis. rsc.orgresearchgate.net
Applications and Advanced Research Directions
Photoaffinity Labeling Reagents
4-Azidotetrafluoroaniline and its derivatives are extensively utilized as photoaffinity labeling (PAL) reagents. google.com PAL is a powerful technique for identifying and characterizing molecular interactions in biological systems. nih.gov These reagents contain a photoactivatable group, in this case, the aryl azide (B81097), which, upon exposure to UV light, forms a highly reactive intermediate that can covalently bind to nearby molecules, effectively "tagging" them for subsequent analysis. nih.govbiologiachile.cl The fluorinated nature of this compound enhances its utility in this context. scbio.cn
The fundamental principle of photoaffinity labeling involves a reagent that can specifically and reversibly bind to a target molecule, such as a protein's active site. nih.gov Upon photolysis, typically with UV light, the aryl azide group of this compound is converted into an extremely reactive singlet nitrene intermediate. google.comnih.gov This nitrene is so reactive that it can insert into C-H bonds, among other reactions, forming a stable covalent bond with the target molecule before it has a chance to dissociate. google.combiologiachile.cl This light-dependent covalent bond formation allows for precise, spatially-defined labeling of target substrates. google.com The process is designed to occur at a wavelength that does not damage the biological system being studied, often above 300 nm. biologiachile.cl
Key Steps in Photoaffinity Labeling:
| Step | Description |
| Binding | The photoaffinity reagent (e.g., a derivative of this compound) binds non-covalently to the target molecule. |
| Photoactivation | The sample is irradiated with UV light, causing the azide group to release nitrogen gas (N₂) and form a highly reactive nitrene. |
| Covalent Insertion | The nitrene intermediate rapidly reacts with adjacent molecules, forming a stable covalent bond and permanently labeling the target. |
| Analysis | The labeled target can then be identified and studied using various analytical techniques. |
This table outlines the general mechanism of photoaffinity labeling.
Photoaffinity labeling is a cornerstone technique for elucidating protein structure and function. google.comnih.govnih.gov By designing photoaffinity probes based on this compound that mimic natural ligands or substrates, researchers can identify unknown protein targets, map binding sites, and investigate protein-protein interactions. nih.govnih.gov The covalent nature of the bond formed allows for the isolation and identification of binding partners that might otherwise have transient or weak interactions. evotec.com This method is invaluable for understanding the complexities of cellular processes, as proteins rarely act in isolation. nih.govjackwestin.com The information gained from these studies can reveal the four levels of protein structure: primary, secondary, tertiary, and quaternary. jackwestin.comsavemyexams.comwikipedia.org
A significant advancement in photoaffinity labeling is the development of photoactivatable fluorescent probes. These probes combine the photoreactive properties of a molecule like this compound with a fluorescent reporter group. google.comthermofisher.com A derivative, 1-(4-azido-tetrafluoroaniline)-dansylsulfonamide, serves as a fluorescent photoaffinity probe. google.com Initially, these probes are often non-fluorescent ("caged") to avoid background signal. thermofisher.comrsc.org Upon photoactivation, not only does the probe covalently attach to its target, but it also becomes fluorescent, allowing for direct visualization of the labeled molecules within cells or tissues. rsc.orgnih.gov This dual functionality enables spatiotemporal tracking of biological molecules and processes with high precision and a high signal-to-noise ratio. nih.govbiorxiv.org
Applications in Protein Structure and Function Studies
Functionalization of Materials and Surfaces
The reactivity of the perfluorophenyl azide (PFPA) group in this compound makes it an excellent agent for the functionalization of materials and surfaces. nih.govrsc.org This process is crucial for creating biocompatible materials, developing biosensors, and fabricating microarrays. nih.gov The PFPA moiety can be activated by light, heat, or electrons to form covalent bonds with a wide variety of substrates, including polymers, oxides, carbon materials, and metal films. nih.gov This versatility is particularly useful for materials that lack inherent reactive functional groups. nih.gov The process allows for the creation of patterned surfaces through selective activation, which has applications in microfabrication and spatially controlled bio-assays. google.commdpi.com
Approaches to Surface Functionalization using PFPA Derivatives:
| Approach | Description |
| Grafting-to | A PFPA derivative carrying a specific molecule is synthesized first and then attached to the surface via photoactivation of the azide. |
| Grafting-from | The surface is first modified with the PFPA derivative, and then a second molecule is coupled to the surface-bound azido (B1232118) groups. |
This table describes two primary strategies for modifying surfaces using perfluorophenyl azide chemistry. nih.gov
Precursors for Nitrogen-Rich Heterocycles
This compound serves as a valuable precursor for the synthesis of nitrogen-rich heterocyclic compounds. scbio.cnlookchem.combiomart.cn These heterocycles, such as triazoles, tetrazoles, and imidazoles, are important structural motifs in medicinal chemistry and materials science due to their diverse biological activities and physical properties. nih.govbibliotekanauki.plfrontiersin.org The azide group is a key functional handle for constructing these ring systems, often through cycloaddition reactions.
Triazoles: The azide group of this compound can readily participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction often facilitated by a copper catalyst (the "click" reaction). frontiersin.orgrgmcet.edu.in This method is highly efficient and regioselective. Other synthetic routes to 1,2,4-triazoles involve the condensation of hydrazines with various reagents. rsc.orgorganic-chemistry.orgmdpi.com The resulting triazole-containing compounds have shown promise as potential therapeutic agents. mdpi.com
Tetrazoles: Tetrazoles can also be synthesized from azides. A common method involves the [2+3] cycloaddition of an azide (like the one in this compound) with a nitrile. researchgate.netresearchgate.net Various catalysts can be employed to facilitate this transformation. ekb.egnih.govorganic-chemistry.org Tetrazole derivatives are known to exhibit a wide range of biological activities. researchgate.net
Imidazoles: While the direct use of the azide group for imidazole (B134444) synthesis is less common, the aniline (B41778) part of the molecule can be a starting point. General imidazole syntheses often involve the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). nih.govslideshare.netresearchgate.netderpharmachemica.commdpi.com The amino group on the this compound could potentially be incorporated into such synthetic schemes, making it an indirect precursor to highly functionalized imidazole derivatives.
Derivatization of Retained Azido Functionality
The azido (–N₃) group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for its derivatization and incorporation into more complex molecular architectures. This functionality is crucial for its application as a building block in medicinal chemistry and materials science.
One of the most prominent reactions of the azido group is the [3+2] cycloaddition, a type of click chemistry reaction. wikipedia.orgmdpi.comorganic-chemistry.orgnumberanalytics.com This reaction typically involves the coupling of an azide with an alkyne to form a stable triazole ring. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method that proceeds with high efficiency and regioselectivity, yielding 1,4-disubstituted triazoles. estranky.sk For instance, this compound can react with terminal alkynes in the presence of a copper(I) catalyst to produce N-tetrafluoroethyl-1,2,3-triazoles. nih.gov
Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. interchim.fr In SPAAC, a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), reacts readily with the azide without the need for a metal catalyst. interchim.fr
Beyond cycloadditions, the azido group can be reduced to a primary amine (–NH₂). This transformation can be achieved through methods like hydrogenolysis or the Staudinger reaction, which involves treatment with a phosphine (B1218219) such as triphenylphosphine. mdpi.com The resulting amine can then undergo further reactions, such as acylation or alkylation. google.com For example, the aniline nitrogen of this compound can be acylated with chloroacetyl chloride and subsequently converted to an iodoacetyl group, which is reactive toward various nucleophiles. google.com
The azido group can also participate in reactions with primary amines to form tetrazoles. nih.gov The reaction of 1-azido-1,1,2,2-tetrafluoroethane with primary amines leads to the formation of 5-substituted N-tetrafluoroethyltetrazoles. nih.gov This transformation proceeds via nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by elimination and cyclization. nih.gov
Upon photolysis, the azido group can be converted into a highly reactive nitrene intermediate. google.com This nitrene can then undergo various insertion reactions, such as C-H insertion, which allows for the formation of new carbon-nitrogen bonds. google.comresearchgate.net The photolytic generation of a nitrene from this compound has been shown to form a singlet nitrene, which can be trapped by various reagents. google.comresearchgate.net
Radiochemistry and Medical Imaging
The unique properties of this compound and related fluoroazide intermediates make them valuable tools in the fields of radiochemistry and medical imaging, particularly for the synthesis of ¹⁸F-radiolabeled compounds used in Positron Emission Tomography (PET).
Synthesis of ¹⁸F-Radiolabeled Compounds via Fluoroazide Intermediates
The synthesis of radiotracers for PET imaging often involves the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov This isotope has a convenient half-life of approximately 110 minutes, allowing for its production, incorporation into a bioactive molecule, and use in imaging studies. nih.gov Fluoroazide intermediates, including derivatives of this compound, serve as important precursors for the introduction of ¹⁸F into complex molecules.
The general strategy involves a multi-step process where [¹⁸F]fluoride is first introduced into a precursor molecule. nih.gov This is typically achieved through a nucleophilic substitution reaction where a leaving group is displaced by the [¹⁸F]fluoride ion. nih.gov The resulting ¹⁸F-labeled intermediate is then purified and coupled to another molecule. nih.gov For example, the synthesis of an ¹⁸F-fluorosulfotetrazine involved a three-step procedure starting with a propargylic sultone precursor. mdpi.com This precursor was converted to the corresponding propargylic fluorosulfonate via a ring-opening reaction with ¹⁸F-fluoride, followed by a copper-catalyzed click reaction with an azidotetrazine. mdpi.com
The development of efficient ¹⁸F-labeling methods is an active area of research. Strategies include the use of triarylsulfonium salts as precursors for the ¹⁸F-radiolabeling of aromatic compounds. nih.gov These methods often provide moderate to nearly quantitative incorporation of ¹⁸F under relatively mild reaction conditions. nih.gov
Applications in Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. thno.orgradiopaedia.org It relies on the detection of pairs of high-energy photons emitted from the annihilation of a positron, which is released by a radiotracer administered to the patient. radiopaedia.org
¹⁸F-labeled compounds synthesized from fluoroazide intermediates have significant potential for use as PET tracers. These tracers can be designed to target specific biological molecules or pathways, providing valuable diagnostic information. For instance, ¹⁸F-labeled amino acids like l-6-[¹⁸F]fluoro-3,4-dihydroxyphenylalanine (¹⁸F-DOPA) are used to assess the integrity of the dopaminergic system in Parkinson's disease and for imaging neuroendocrine tumors. nih.gov
The ability to attach the ¹⁸F-label to various biomolecules through click chemistry with azido-functionalized precursors opens up a wide range of possibilities for developing novel PET tracers. researchgate.net This modular approach allows for the relatively straightforward labeling of peptides, proteins, and other targeting moieties for applications in oncology, neurology, and cardiology. nih.govresearchgate.net For example, the development of ¹⁸F-fluorotetrazines is being explored for the radiolabeling of biologics like antibodies for pre-targeting applications in vivo. mdpi.com The hydrophilicity of the tracer is a critical parameter for its in vivo performance, and the structure of the fluoroazide intermediate can be modified to optimize this property. mdpi.com
Advanced Drug Design and Development
The incorporation of fluorine and azido functionalities, as found in this compound, offers significant advantages in modern drug design and development. These groups can modulate the physicochemical and pharmacological properties of drug candidates, leading to improved efficacy and safety profiles.
Incorporation into Bioactive Molecules and Drug Candidates
The introduction of this compound or similar fluorinated aryl azides into bioactive molecules is a strategy employed to create novel drug candidates. researchgate.netscielo.org.mxmdpi.commdpi.com The perfluorophenyl azide (PFPA) moiety can be attached to various molecules to serve as a photoaffinity label, which is a powerful tool for identifying and characterizing biological targets. researchgate.net
The azido group itself can act as a bioisostere for other functional groups or can be used as a reactive handle for further modification via click chemistry. researchgate.net This allows for the modular construction of complex molecules and the creation of libraries of compounds for screening. wikipedia.org For example, fragment-based lead discovery (FBLD) utilizes small molecular fragments that bind weakly to a target, which are then grown or combined to create more potent inhibitors. wikipedia.org The versatility of the azido group makes it a valuable component in such fragment-based approaches.
Furthermore, the incorporation of fluorinated building blocks can lead to compounds with enhanced biological activity. For instance, fluorinated derivatives of histone deacetylase (HDAC) inhibitors have shown increased potency compared to their non-fluorinated analogs. mdpi.com
Impact of Fluorination on Molecular Properties in Drug Design
The strategic placement of fluorine atoms in a drug molecule can have a profound impact on its properties, a concept widely exploited in medicinal chemistry. Current time information in Bangalore, IN. The high electronegativity and small size of fluorine can influence a molecule's conformation, pKa, metabolic stability, and lipophilicity. nih.govhyphadiscovery.com
Key Impacts of Fluorination:
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes. nih.gov This can block metabolically labile sites in a drug molecule, prolonging its half-life and duration of action. nih.gov
Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.
pKa Adjustment: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. nih.gov This can be used to modulate the ionization state of a drug at physiological pH, which is crucial for its solubility, permeability, and target engagement. nih.gov
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can pre-organize it for optimal binding to its target. nih.gov
Supramolecular Chemistry and Materials Science
There is no available research specifically detailing the use of this compound in the fields of supramolecular chemistry and materials science for the applications outlined below.
Self-Aggregation and Nanoparticle Formation
No studies were found that investigate the self-aggregation properties of this compound or its ability to form nanoparticles. Consequently, there is no data on the mechanisms, characterization, or potential applications of such nanoparticles.
Organogelators
There is no documented evidence of this compound being utilized as an organogelator. Research into the gelation properties of this specific compound, including the types of solvents it might gel and the characteristics of any resulting gels, has not been reported in the available literature.
Future Research Perspectives
Exploration of Novel Reactivities and Transformations
While the photodecomposition of 4-Azidotetrafluoroaniline to a highly reactive singlet nitrene is a cornerstone of its utility, future research will likely focus on exploring its broader reactivity, particularly in metal-free transformations. google.comresearchgate.net The electron-deficient nature of the perfluoroaromatic ring makes the azide (B81097) group susceptible to reactions with various nucleophiles and dipolarophiles at room temperature, often without the need for metal catalysts. uml.edu
Research into perfluoroaryl azides (PFAAs), a class to which this compound belongs, has revealed several promising reaction pathways that warrant further exploration:
Cycloadditions: Experimental and computational studies on PFAAs have shown they undergo rapid 1,3-dipolar cycloaddition reactions with enamines to form triazolines, which then rearrange to stable amidine products. diva-portal.org Future work could systematically explore the scope of this reaction with this compound and a wider range of enamine substrates.
Amide Synthesis: PFAAs have been shown to react with thioacids and aldehydes to form aryl amides. diva-portal.org One specific pathway involves a base-catalyzed azide-enolate cycloaddition followed by rearrangement of the resulting triazoline. uml.edudiva-portal.org Tailoring these conditions for this compound could provide a novel and efficient route to synthesize N-(tetrafluoro-4-aminophenyl) amides, which are valuable synthons.
Staudinger Reaction: A modified Staudinger reaction using PFAAs has been reported as a fast and bioorthogonal transformation. uml.edu Investigating this reaction with this compound could yield new bioconjugation strategies.
These underexplored, metal-free reactions could lead to the development of new synthetic methodologies for creating complex fluorinated molecules under mild conditions.
Table 1: Potential Novel Reactions of this compound
| Reaction Type | Reactant Partner | Potential Product Class | Key Features |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Enamines | Amidines | Metal-free, spontaneous rearrangement. diva-portal.org |
| Amide Synthesis | Thioacids | N-Aryl Amides | Exploits the high electrophilicity of PFAAs. diva-portal.org |
| Amide Synthesis | Aldehydes (base-catalyzed) | N-Aryl Amides | Proceeds via an azide-enolate cycloaddition. uml.edudiva-portal.org |
| Staudinger Ligation | Phosphines | Aza-ylides / Amines | Potential for fast, bioorthogonal conjugation. uml.edu |
Development of Asymmetric Catalytic Azidation Methods
A significant frontier in azide chemistry is the development of methods for asymmetric azidation, which provides access to valuable chiral nitrogen-containing compounds. sioc-journal.cn While many methods exist for azidation, catalytic and enantioselective versions, particularly using aryl azides, are less developed. nih.gov
Future research is expected to focus on using this compound and other fluoroaryl azides in novel asymmetric catalytic systems. A particularly promising approach is the use of metalloradical catalysis (MRC). nih.gov It has been demonstrated that cobalt(II) complexes of chiral amidoporphyrins are highly effective catalysts for the asymmetric aziridination of alkenes with fluoroaryl azides. nih.gov This process offers several advantages:
It provides direct access to enantioenriched N-fluoroaryl aziridines, which are versatile chiral building blocks. nih.gov
The reaction proceeds with high yields and excellent enantioselectivities for a range of aromatic olefins. nih.gov
It operates at room temperature and uses the olefin as the limiting reagent, generating only nitrogen gas as a byproduct. nih.gov
Future work will likely expand the substrate scope of this cobalt-catalyzed system to include this compound. Further development could also involve exploring other transition metal catalysts (e.g., based on Iron, Rhodium, or Copper) and new chiral ligands to improve efficiency and enantioselectivity for a broader range of substrates, including less activated alkenes. mdpi.comdntb.gov.uanih.gov The development of such methods is highly desirable for facilitating drug discovery, where the incorporation of aza-quaternary centers can improve bioactivity. sioc-journal.cn
Mechanistic Insights into Complex Reaction Pathways
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and developing new ones. Upon photolysis, aryl azides form highly reactive nitrene intermediates. iris-biotech.de The substitution pattern on the aromatic ring significantly influences the subsequent reaction pathways. sioc.ac.cn
For this compound, irradiation with UV light generates a singlet nitrene. google.comresearchgate.net A key characteristic of perfluorinated aryl nitrenes is their reduced tendency to undergo ring expansion to form dehydroazepines compared to their non-fluorinated counterparts. iris-biotech.desioc.ac.cn This was initially attributed to the steric hindrance from ortho-fluorine atoms. However, more recent computational studies suggest that the electronic complexity of the open-shell nitrene species is the primary reason for this altered reactivity, leading to a longer lifetime for the singlet nitrene. sioc.ac.cn
Future research should aim to provide a more detailed picture of these complex pathways through:
Advanced Spectroscopy: Using time-resolved spectroscopic techniques to directly observe the transient nitrene and any subsequent intermediates, providing kinetic data on their formation and decay.
Computational Modeling: Employing high-level quantum chemistry calculations to map the potential energy surfaces of the photodecomposition and subsequent insertion or rearrangement reactions. nih.gov This can help elucidate the precise electronic and steric factors that govern the reactivity of the nitrene generated from this compound. sioc.ac.cn
Mechanistic Probes: Designing experiments with specific substrates to trap intermediates and distinguish between different potential reaction pathways, such as stepwise radical versus concerted mechanisms in aziridination reactions. nih.govnih.gov
These mechanistic studies will be invaluable for rationally designing more efficient photo-crosslinkers and developing new catalytic processes with predictable outcomes.
Expansion of Applications in Chemical Biology and Materials Science
The unique properties of this compound make it a promising candidate for advanced applications in both chemical biology and materials science, moving beyond its current use as a photoaffinity probe. google.comiris-biotech.de
In Chemical Biology: The field of chemical biology relies on molecular tools to study and manipulate biological systems. umn.edu this compound can serve as a versatile building block for creating such tools. osu.edunih.gov Future applications could include:
Advanced Photo-crosslinking Probes: While already used for photoaffinity labeling, its derivatives could be incorporated into more complex, "switch-on" fluorescent probes that become luminous only upon binding or reacting with their target. This would reduce background noise in cellular imaging experiments.
Bioorthogonal Chemistry: The development of novel, metal-free reactions (as discussed in 6.1) with this compound could provide new bioorthogonal ligation tools for labeling proteins, glycans, or nucleic acids in living cells without interfering with native biological processes. nih.gov
Drug Discovery: Incorporating the azidotetrafluoroaniline moiety into small molecules could be used in target identification studies. After the molecule binds to its protein target, UV irradiation would covalently link it, allowing for isolation and identification of the protein. osu.edu
In Materials Science: Materials science focuses on designing and creating novel materials with specific functions. unsw.edu.autudelft.nl The ability of this compound to form highly reactive nitrenes upon photolysis makes it ideal for surface functionalization and polymer modification. iris-biotech.de
Surface Modification: The nitrene can insert into C-H bonds of polymer surfaces, allowing for the covalent attachment of a fluorinated layer. This could be used to create surfaces with tailored properties, such as hydrophobicity, biocompatibility, or low friction. iris-biotech.de
Nanomaterial Synthesis: Perfluoroaryl azides have been used for the functionalization of nanomaterials. uml.eduiris-biotech.de Future research could use this compound to modify nanoparticles, quantum dots, or graphene, creating hybrid materials for applications in electronics, sensors, or drug delivery. routledge.com
Development of Smart Materials: By attaching this compound to polymer backbones, it may be possible to create "smart" materials that can be cross-linked or modified on demand using light, enabling applications in fields like microfabrication and tissue engineering. unsw.edu.au
Table 2: Potential Future Applications
| Field | Application Area | Specific Goal |
|---|---|---|
| Chemical Biology | In-situ Imaging | Design of photo-activatable fluorescent probes with high signal-to-noise. nih.gov |
| Bioorthogonal Ligation | Covalent labeling of biomolecules in living systems using novel metal-free reactions. nih.gov | |
| Drug Target Identification | Covalent capture of protein targets for inhibitor discovery. osu.edu | |
| Materials Science | Surface Engineering | Creating hydrophobic or biocompatible polymer surfaces via photochemical grafting. iris-biotech.de |
| Nanotechnology | Functionalization of nanoparticles for use in sensors or theranostics. uml.eduroutledge.com | |
| Advanced Polymers | Development of photo-crosslinkable polymers for microfabrication or biomaterials. unsw.edu.au |
Q & A
Q. What are the established synthetic routes for 4-Azidotetrafluoroaniline, and how do their yields and purities compare?
Two primary synthesis methods are documented:
- Method 1 : A modified Curtius rearrangement generates an isocyanate intermediate trapped by alcohols (e.g., 2-methyl-2-propanol) to form stable carbamates. Deprotection with HCl/AcOH or trifluoroacetic acid yields this compound in 65–73% yield .
- Method 2 : Starting from pentafluoronitrobenzene, sequential azide substitution, Sn/HCl reduction, FMOC protection, diazotization, and deprotection achieve an overall 65% yield . Purity is confirmed via NMR and IR spectroscopy, with intermediates characterized at each step.
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers monitor?
- NMR Spectroscopy : Monitor fluorine environments (e.g., distinct NMR signals for aromatic fluorines) and azide group integration in NMR .
- IR Spectroscopy : Confirm the presence of the azide group via a strong absorption band near 2100–2200 cm .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns to rule out impurities.
Q. How can researchers design photoaffinity labeling experiments using this compound, and what controls are essential for validating results?
- Irradiation Conditions : Use 254 nm UV light in inert solvents (e.g., cyclohexane) to generate reactive nitrene intermediates .
- Controls : Include dark controls (no UV exposure), competitive inhibitors, and scavengers (e.g., TEMPO) to confirm specificity.
- Validation : Analyze crosslinking products via HPLC or SDS-PAGE and compare with unirradiated samples to distinguish specific binding from background reactivity .
Advanced Research Questions
Q. What competing reaction pathways occur during the photolysis of this compound, and how can researchers distinguish between singlet vs. triplet nitrene intermediates?
Photolysis generates singlet nitrene , evidenced by cyclohexane C-H insertion products (e.g., cyclohexylamine). Triplet nitrenes, in contrast, typically form azobenzenes via dimerization . To differentiate:
- Use time-resolved spectroscopy to track nitrene lifetimes.
- Employ matrix isolation at low temperatures to stabilize intermediates.
- Compare product ratios under varying solvent polarities or triplet quenchers (e.g., oxygen).
Q. How should researchers address contradictions between theoretical predictions and experimental observations in photochemical studies involving this compound?
- Pathway Analysis : If observed products (e.g., azobenzene) contradict computational predictions for singlet nitrene behavior, evaluate side reactions (e.g., solvent decomposition, impurities in starting material) .
- Methodological Cross-Check : Replicate experiments under anhydrous/anaerobic conditions to exclude environmental interference.
- Data Triangulation : Combine DFT calculations, isotopic labeling, and trapping experiments to reconcile discrepancies .
Q. What strategies exist for creating heterobifunctional derivatives of this compound, and what analytical challenges arise during their characterization?
- Derivatization : Attach functional groups (e.g., iodoacetamide or dansyl moieties) via nucleophilic substitution or carbamate linkages. For example, dansyl derivatives enable fluorescence-based tracking in biological systems .
- Challenges :
- Ensure regioselectivity during modification (e.g., avoiding azide reduction).
- Characterize complex structures using 2D NMR (e.g., - HMBC) and high-resolution mass spectrometry (HRMS) to resolve overlapping signals.
Methodological Notes
- Data Contradictions : When conflicting results arise (e.g., unexpected byproducts), systematically vary reaction parameters (temperature, solvent, catalyst) and cross-reference with historical data from analogous azides .
- Advanced Synthesis : For multi-step protocols (e.g., FMOC protection/deprotection), optimize intermediate purification via flash chromatography to prevent azide degradation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
